molecular formula C11H21NO2 B2898057 Tert-butyl 5-methylpiperidine-2-carboxylate CAS No. 2241139-17-1

Tert-butyl 5-methylpiperidine-2-carboxylate

Cat. No. B2898057
CAS RN: 2241139-17-1
M. Wt: 199.294
InChI Key: PDSJFYHRFYOAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-methylpiperidine-2-carboxylate is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group, and a carboxylate ester group . The exact structure would depend on the positions of these groups on the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions would depend on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid or liquid at room temperature . It would likely be soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Transformation

Tert-butyl 5-methylpiperidine-2-carboxylate has been utilized in various chemical synthesis processes. For instance, its role in the stereoselective synthesis of pipecolic acid derivatives is significant. An example of this is the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, where a cascade of reactions leads to pipecolic acid derivative formation (Purkayastha et al., 2010). Additionally, its role in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative emphasizes its importance in producing key intermediates for homochiral amino acid derivatives (Kollár & Sándor, 1993).

Intermediate in Pharmaceutical Synthesis

This compound is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, as demonstrated by an efficient synthesis approach proposed by Chen Xin-zhi (Chen Xin-zhi, 2011). It also plays a role in the preparation of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, crucial in synthesizing amino acid derivatives (Davies et al., 2003).

Use in Dendritic Macromolecules

The synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including the transformation of tert-butyl esters to carboxylic acids, has been studied. This research is vital for understanding the solubility characteristics and molecular interactions in dendritic macromolecules (Pesak, Moore & Wheat, 1997).

Role in Metal-Free Organic Reactions

The compound is involved in metal-free organic reactions like the alkoxycarbonylation of quinoxalin-2(1H)-ones. This process is significant for the synthesis of quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This may include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include its use in the synthesis of pharmaceuticals or other organic compounds .

properties

IUPAC Name

tert-butyl 5-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSJFYHRFYOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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